
Sinigrin hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sinigrin monohydrate can be extracted from plant materials using a methanol-water mixture at high temperatures to disable myrosinase activity . The extract is then purified using an ion-exchange column, followed by sulfatase treatment to obtain desulfoglucosinolates, which are then freeze-dried and analyzed by high-pressure liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of sinigrin monohydrate involves the extraction of glucosinolates from plants, particularly from the seeds of black mustard. The process includes grinding the plant material, extracting the glucosinolates with a suitable solvent, and purifying the extract using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Sinigrin monohydrate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution. The enzyme myrosinase catalyzes the hydrolysis of sinigrin to produce allyl isothiocyanate, a compound responsible for the pungent taste of mustard and horseradish .
Common Reagents and Conditions
Hydrolysis: Catalyzed by the enzyme myrosinase, resulting in the formation of allyl isothiocyanate.
Oxidation: Sinigrin can be oxidized to form various metabolites, including nitriles and thiocyanates.
Substitution: Sinigrin can undergo substitution reactions to form different glucosinolate derivatives.
Major Products
The major product formed from the hydrolysis of sinigrin is allyl isothiocyanate . Other products include nitriles and thiocyanates, depending on the reaction conditions .
Scientific Research Applications
Sinigrin monohydrate has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of sinigrin monohydrate involves its hydrolysis by the enzyme myrosinase to produce allyl isothiocyanate . This compound exerts its effects by inducing apoptosis and cell cycle arrest in cancer cells, as well as by exhibiting antibacterial and antifungal activities . The molecular targets and pathways involved include the activation of detoxification enzymes and the inhibition of carcinogen activation .
Comparison with Similar Compounds
Sinigrin monohydrate is unique among glucosinolates due to its ability to produce allyl isothiocyanate upon hydrolysis . Similar compounds include:
Glucoraphanin: Found in broccoli, produces sulforaphane upon hydrolysis.
Gluconasturtiin: Found in watercress, produces phenethyl isothiocyanate upon hydrolysis.
Sinalbin: Found in white mustard, produces p-hydroxybenzyl isothiocyanate upon hydrolysis.
These compounds share similar structures and biological activities but differ in their specific hydrolysis products and their effects on human health and plant defense mechanisms .
Properties
Molecular Formula |
C10H18KNO10S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate |
InChI |
InChI=1S/C10H17NO9S2.K.H2O/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);;1H2/q;+1;/p-1/b11-6+;;/t5-,7-,8+,9-,10+;;/m1../s1 |
InChI Key |
IUBVMJHASFBYGW-WBMBWNLZSA-M |
Isomeric SMILES |
C=CC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O.[K+] |
Canonical SMILES |
C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.O.[K+] |
Synonyms |
myronate sinigrin sinigrin, monopotassium salt |
Origin of Product |
United States |
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